6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine, also known as BAY-293, is a synthetic compound notable for its role as a selective inhibitor of the interaction between Kirsten rat sarcoma virus and Son of Sevenless 1. This compound is particularly significant in cancer research due to its potential to disrupt pathways involved in tumor growth, especially in cancers driven by mutations in the Kirsten rat sarcoma virus gene .
The compound is primarily obtained through chemical synthesis in laboratory settings and is available for research purposes from various chemical suppliers .
BAY-293 belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer properties. It specifically targets the guanine nucleotide exchange factor Son of Sevenless 1, which is crucial for RAS protein activation .
The synthesis of 6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine involves several chemical reactions that create intermediates leading to the final product. While specific proprietary methods are not publicly disclosed, the general synthetic route includes:
The synthesis process requires precise control over reaction conditions, including temperature and reaction time, to ensure high yield and purity of the final product. Common solvents and reagents such as dichloromethane and methanol may be employed during the synthesis .
The molecular structure of 6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine can be described by its IUPAC name and its structural representation. The compound features a quinazoline backbone with various substituents that contribute to its biological activity.
Key structural data includes:
The primary chemical reactions involving 6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amines are centered around its interactions with biological targets rather than traditional organic reactions.
BAY-293 acts by inhibiting the interaction between KRAS and Son of Sevenless 1, which is critical for RAS activation. This inhibition can lead to downstream effects on cell signaling pathways such as the RAS/RAF/MEK/ERK pathway .
The mechanism of action of 6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amines involves blocking the activation of RAS proteins by preventing their interaction with Son of Sevenless 1. This action interrupts critical signaling pathways that promote cell proliferation and survival in cancer cells.
Studies have shown that BAY-293 exhibits antiproliferative effects on cell lines with both wild-type KRAS and specific KRAS mutations (e.g., KRAS G12C), highlighting its potential therapeutic applications in treating certain cancers .
BAY-293 is a solid compound at room temperature with a molecular weight conducive to biological activity.
Key chemical properties include:
Additional analyses may include stability under various pH conditions and thermal stability assessments.
6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-y]ethyl]quinazolin -4-amines has potential applications in:
This compound exemplifies the ongoing efforts in medicinal chemistry to develop targeted therapies against cancer by disrupting critical molecular interactions involved in tumor growth.
CAS No.: 15302-16-6
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2